Cas no 2172200-71-2 ((1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine)

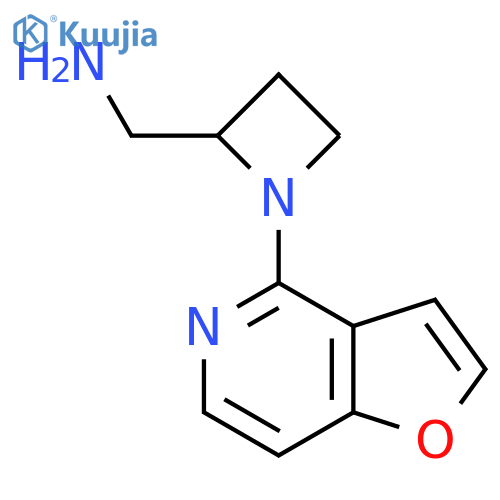

2172200-71-2 structure

商品名:(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine

(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine

- (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine

- EN300-1281284

- 2172200-71-2

-

- インチ: 1S/C11H13N3O/c12-7-8-2-5-14(8)11-9-3-6-15-10(9)1-4-13-11/h1,3-4,6,8H,2,5,7,12H2

- InChIKey: FQQOBMJEUKMSKT-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2=C1C=CN=C2N1CCC1CN

計算された属性

- せいみつぶんしりょう: 203.105862047g/mol

- どういたいしつりょう: 203.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281284-1.0g |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1281284-250mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 250mg |

$1170.0 | 2023-10-01 | ||

| Enamine | EN300-1281284-50mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 50mg |

$1068.0 | 2023-10-01 | ||

| Enamine | EN300-1281284-500mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 500mg |

$1221.0 | 2023-10-01 | ||

| Enamine | EN300-1281284-100mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 100mg |

$1119.0 | 2023-10-01 | ||

| Enamine | EN300-1281284-2500mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 2500mg |

$2492.0 | 2023-10-01 | ||

| Enamine | EN300-1281284-10000mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 10000mg |

$5467.0 | 2023-10-01 | ||

| Enamine | EN300-1281284-5000mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 5000mg |

$3687.0 | 2023-10-01 | ||

| Enamine | EN300-1281284-1000mg |

(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |

2172200-71-2 | 1000mg |

$1272.0 | 2023-10-01 |

(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

2172200-71-2 ((1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量